Cas no 2648916-84-9 ((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid)

(2R)-1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of a cyclopentane ring, which introduces conformational constraints to enhance peptide stability and binding specificity. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The (2R) stereochemistry provides precise chiral control, critical for designing bioactive peptides. This compound is particularly valuable in medicinal chemistry for developing peptide-based therapeutics with improved pharmacokinetic properties. Its structural features make it suitable for applications requiring rigidified peptide backbones, such as enzyme inhibitors or receptor-targeted ligands.
(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid structure
2648916-84-9 structure
Product Name:(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid
CAS No:2648916-84-9
MF:C26H28N2O5
MW:448.510927200317
CID:6074281
PubChem ID:165536283
Update Time:2025-06-10

(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid
    • 2648916-84-9
    • (2R)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidine-2-carboxylic acid
    • EN300-1514658
    • Inchi: 1S/C26H28N2O5/c29-24(28-13-5-10-23(28)25(30)31)16-11-12-17(14-16)27-26(32)33-15-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,16-17,22-23H,5,10-15H2,(H,27,32)(H,30,31)/t16?,17?,23-/m1/s1
    • InChI Key: ICAMLQALOUYKKK-PVWAMWICSA-N
    • SMILES: O=C(C1CCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@@H]1C(=O)O

Computed Properties

  • Exact Mass: 448.19982200g/mol
  • Monoisotopic Mass: 448.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 735
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.9Ų

(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid

Introduction to (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic Acid (CAS No. 2648916-84-9)

(2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid, identified by its CAS number 2648916-84-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate stereochemistry and functional groups, making it a promising candidate for further exploration in drug discovery and development.

The structure of this compound features a chiral center at the (2R) position, which is critical for its biological activity. The presence of a cyclopentanecarbonyl group and a pyrrolidine moiety contributes to its unique physicochemical properties, enhancing its potential as a building block for more complex pharmacophores. Additionally, the methoxycarbonyl group derived from fluorene provides both stability and solubility advantages, making it easier to handle in synthetic and analytical procedures.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. The stereochemical purity of (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid makes it an attractive tool for such applications. Researchers have been exploring its utility in the synthesis of enantiomerically pure drugs, which are often required to achieve optimal therapeutic effects while minimizing side reactions.

The fluorene moiety in this compound not only contributes to its structural complexity but also offers potential advantages in terms of metabolic stability and bioavailability. Fluorene derivatives have been extensively studied for their applications in materials science and optoelectronics, but their role in pharmaceuticals is still emerging. The incorporation of fluorene into this molecule suggests that it may exhibit enhanced binding affinity to biological targets, thereby improving drug efficacy.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in the design and optimization of novel drug candidates. The detailed understanding of the three-dimensional structure of (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid has allowed researchers to predict its behavior in various biological systems. This knowledge is crucial for rational drug design, where the goal is to create molecules that interact selectively with disease-causing targets.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, has been essential in achieving the desired product. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product is suitable for further biological evaluation.

In the context of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The unique structural features of (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid make it a valuable asset in this endeavor. By leveraging its structural diversity, researchers can explore new chemical space and identify compounds with improved pharmacological profiles.

The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural motifs have inspired the development of biopolymers and conjugates that combine therapeutic agents with targeting ligands. Such conjugates can enhance drug delivery systems, allowing for more precise targeting of diseased tissues while reducing systemic side effects.

The role of computational modeling in understanding molecular interactions cannot be overstated. Advanced software tools have enabled researchers to simulate how this compound might behave within biological systems, providing insights into its potential mechanisms of action. These simulations are particularly valuable when experimental data is limited or when experimental validation is costly or time-consuming.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in pharmaceuticals and related fields. As our understanding of molecular interactions continues to grow, so too does our ability to design molecules with specific functionalities. The unique properties of (2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidine-2-carboxylic acid position it as a key player in this evolving landscape.

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